molecular formula C5H10O2 B035502 Methyl isobutyrate CAS No. 106989-11-1

Methyl isobutyrate

Cat. No.: B035502
CAS No.: 106989-11-1
M. Wt: 102.13 g/mol
InChI Key: BHIWKHZACMWKOJ-UHFFFAOYSA-N
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Description

Methyl isobutyrate is an organic compound with the chemical formula C5H10O2. It is a colorless liquid and the methyl ester of isobutyric acid. This compound is commonly used as a solvent in various industrial applications .

Preparation Methods

Methyl isobutyrate can be synthesized through the direct esterification of methanol with isobutyric acid. This reaction typically requires an acid catalyst and is conducted under reflux conditions to achieve a high yield . Industrial production methods often involve similar esterification processes, optimized for large-scale production.

Chemical Reactions Analysis

Methyl isobutyrate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form isobutyric acid.

    Reduction: Reduction reactions can convert it back to isobutanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl isobutyrate has various applications in scientific research:

Comparison with Similar Compounds

Methyl isobutyrate is similar to other esters such as ethyl isobutyrate and butyl isobutyrate. it is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. For instance, its boiling point and solubility differ from those of ethyl isobutyrate and butyl isobutyrate, making it suitable for specific applications .

Similar Compounds

  • Ethyl isobutyrate
  • Butyl isobutyrate
  • Methyl acetate
  • Methyl acrylate

Properties

IUPAC Name

methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWKHZACMWKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060275
Record name Propanoic acid, 2-methyl-, methyl ester
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid
Record name Methyl isobutyrate
Source Human Metabolome Database (HMDB)
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Record name Methyl isobutyrate
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Boiling Point

91.00 to 93.00 °C. @ 760.00 mm Hg
Record name Methyl isobutyrate
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Methyl isobutyrate
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Density

0.884-0.888
Record name Methyl isobutyrate
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CAS No.

547-63-7
Record name Methyl isobutyrate
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Record name Methyl isobutyrate
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Record name METHYL ISOBUTYRATE
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Record name Methyl isobutyrate
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Record name Methyl isobutyrate
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Melting Point

-84.7 °C
Record name Methyl isobutyrate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

The autoclave was charged with 0.3 gms of palladium chloride, 5 gms o-trifluoromethylphenyldiphenylphosphine, 10 mls of methanol and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave was pressurized with carbon monoxide to 800 psig and heated to 120 degrees C. with stirring. 10 gms of liquid propylene was added and the reaction continued at 120° C. and 100 psig for 3 hours. The autoclave was then cooled and the reaction fluid analyzed by gas chromatography. A methyl isobutyrate:methyl n-butyrate ratio of 7.1:1 was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example III was repeated except that the feed of methyl isobutyrate; oxygen; nitrogen was in the mole ratio of 13.74:5.75:81.5 and a conversion of 53.3% of methyl isobutyrate was obtained with selectivity of 39.4% to methyl methacrylate and 17.2 to methacrylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53.3%

Synthesis routes and methods III

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
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Name
stainless steel
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reactant
Reaction Step Three
[Compound]
Name
10
Quantity
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Reaction Step Four
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[Compound]
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30
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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